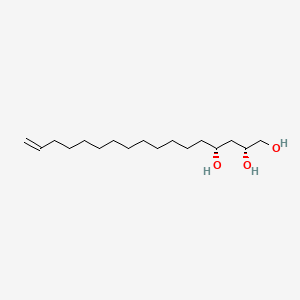

(R,R)-1,2,4-Trihydroxy-16-heptadecene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-heptadec-16-ene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHQWFIOMAGBM-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCCCCCCC[C@H](C[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24607-08-7 | |

| Record name | 16-Heptadecene-1,2,4-triol, (2R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-HEPTADECENE-1,2,4-TRIOL, (2R,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0760NA8RR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological Systems

Natural Sources of (R,R)-1,2,4-Trihydroxy-16-heptadecene

Research has established that (R,R)-1,2,4-Trihydroxy-16-heptadecene, also known as avocadene (B107707), is a phytochemical constituent of the avocado plant, Persea americana of the Lauraceae family. nih.govgerli.comresearchgate.net This compound is one of several long-chain fatty alcohols that have been isolated from this species. nih.govgerli.com Its identification in Persea americana has been confirmed through various studies involving the fractionation and spectroscopic analysis of extracts from the plant's fruit. nih.govresearchgate.net The compound has been isolated from both ripe and unripe fruits, indicating its presence throughout the fruit's maturation stages. nih.govresearchgate.netresearchgate.net

(R,R)-1,2,4-Trihydroxy-16-heptadecene is not uniformly distributed throughout the Persea americana plant; rather, it has been detected and quantified in several distinct tissues. The compound is found in the edible flesh (pulp), the discarded seed, the peel, and the leaves. nih.govresearchgate.netresearchgate.netnih.gov

The highest concentrations are typically found in the seed and the pulp. nih.gov Specifically, research quantifying the compound in the 'Hass' variety reported a mean amount of 0.22 ± 0.04 mg/g in the pulp and 0.43 ± 0.04 mg/g in the seed. nih.gov The compound has also been successfully isolated from the peel of immature avocado fruits and obtained from ethanol-soluble extracts of the plant's dried leaves. nih.govresearchgate.net

Table 1: Distribution and Concentration of (R,R)-1,2,4-Trihydroxy-16-heptadecene (Avocadene) in Persea americana Tissues

| Plant Tissue | Presence Confirmed | Reported Concentration (mg/g) | Source |

| Pulp | Yes | 0.22 ± 0.04 | researchgate.netnih.govuchile.cl |

| Seed | Yes | 0.43 ± 0.04 | nih.govnih.gov |

| Peel | Yes | Not Quantified | researchgate.net |

| Leaves | Yes | Not Quantified | nih.gov |

Comparative Analysis with Related Naturally Occurring Fatty Alcohols

(R,R)-1,2,4-Trihydroxy-16-heptadecene belongs to a class of highly functionalized alkanols, also termed aliphatic acetogenins (B1209576), found in Persea americana. nih.gov Several structurally similar fatty alcohols are often found alongside it within the same plant tissues. nih.govresearchgate.net

The most closely related analogue is (R,R)-1,2,4-trihydroxyheptadec-16-yne , commonly known as avocadyne (B107709). nih.gov Like avocadene, avocadyne is a 17-carbon acetogenin (B2873293) found in the pulp and seeds of the avocado. nih.gov The primary structural difference is the terminal functional group: avocadene possesses a terminal alkene (a double bond), whereas avocadyne features a terminal alkyne (a triple bond). nih.gov This structural variation is significant, as studies suggest that compounds with terminal alkyne groups may exhibit different potency in biological activities compared to their terminal alkene counterparts. nih.govpageplace.de Quantitative analysis shows that avocadyne is present in similar concentrations to avocadene, with mean amounts of 0.18 ± 0.04 mg/g in the pulp and 0.41 ± 0.02 mg/g in the seed. nih.gov

Another related compound isolated from P. americana is (2R,4R)-1,2,4-trihydroxynonadecane . nih.govresearchgate.net This compound is a saturated analogue, meaning it lacks the terminal double or triple bond seen in avocadene and avocadyne. nih.govresearchgate.net Furthermore, it has a longer carbon backbone, consisting of 19 carbon atoms (a nonadecane) instead of 17. researchgate.net

Other related fatty alcohol derivatives, such as avocadenols A, B, C, and D , have also been isolated from the unripe pulp of P. americana, highlighting the diverse range of these lipids within the fruit. researchgate.net

Table 2: Comparative Profile of (R,R)-1,2,4-Trihydroxy-16-heptadecene and Related Fatty Alcohols from Persea americana

| Compound Name | Common Name | Carbon Chain Length | Terminal Functional Group | Natural Source (P. americana) | Source |

| (R,R)-1,2,4-Trihydroxy-16-heptadecene | Avocadene | 17 | Alkene (C=C) | Pulp, Seed, Peel, Leaves | nih.govnih.gov |

| (R,R)-1,2,4-trihydroxyheptadec-16-yne | Avocadyne | 17 | Alkyne (C≡C) | Pulp, Seed | nih.govnih.gov |

| (2R,4R)-1,2,4-trihydroxynonadecane | - | 19 | Alkane (C-C) | Unripe Fruit | nih.govresearchgate.net |

Stereochemical Aspects and Chirality

Absolute Configuration of (R,R)-1,2,4-Trihydroxy-16-heptadecene

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its constituent atoms. For (R,R)-1,2,4-Trihydroxy-16-heptadecene, the designation "(R,R)" specifies the configuration at the two stereogenic centers located at carbons 2 and 4 of the heptadecene chain.

This nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each chiral center (C-2 and C-4), the four attached groups are assigned priorities based on atomic number. The molecule is then oriented so that the lowest-priority group points away from the viewer. If the sequence from the highest to the lowest priority group (1 to 3) proceeds in a clockwise direction, the configuration is assigned as 'R' (rectus, Latin for right). If the sequence is counterclockwise, it is assigned as 'S' (sinister, Latin for left).

In the case of this compound, the hydroxyl (-OH) and the adjacent carbon groups are arranged in such a way that both the C-2 and C-4 positions are determined to have the 'R' configuration. The full IUPAC name reflecting this stereochemistry is (2R,4R)-heptadec-16-ene-1,2,4-triol. The identity of the naturally occurring antibacterial compound from avocado was definitively established as the (2R,4R) stereoisomer through comparison with synthetically prepared standards. researchgate.net

Implications of Stereoisomerism in Biological Recognition

Stereochemistry plays a pivotal role in pharmacology and biochemistry, as biological systems like enzymes and receptors are themselves chiral. Consequently, different stereoisomers of a molecule can exhibit vastly different biological activities.

Research on acetogenins (B1209576), the class of compounds to which (R,R)-1,2,4-Trihydroxy-16-heptadecene belongs, demonstrates this principle clearly. Studies on the closely related compound avocadyne (B107709), which also possesses C-2 and C-4 chiral centers, have shown that stereochemistry is critical for its bioactivity. In assessments against Acute Myeloid Leukemia (AML) cells, the (2R,4R)-stereoisomer of avocadyne was the only one to induce significant inhibition of fatty acid oxidation and cause cancer cell death. nih.gov In contrast, stereoisomers containing an (S)-configuration at either chiral center were found to be largely inactive. nih.gov

This high degree of stereospecificity suggests that the precise three-dimensional shape of the (2R,4R) configuration is essential for the molecule to bind effectively to its biological target, likely an enzyme such as Very-long-chain Acyl-CoA Dehydrogenase (VLCAD). nih.gov This implies that for (R,R)-1,2,4-Trihydroxy-16-heptadecene, its specific spatial arrangement is fundamental to its recognition and interaction within biological pathways, and its other stereoisomers ((2S,4S), (2R,4S), and (2S,4R)) would not be expected to exhibit the same type or level of activity.

Methodologies for Stereochemical Assignment

The definitive assignment of the (R,R) configuration for 1,2,4-Trihydroxy-16-heptadecene is the result of rigorous analysis using multiple advanced methodologies. These techniques provide complementary information that, when combined, confirms the molecule's precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete structure of organic molecules, including their stereochemistry. While standard one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of atoms, advanced two-dimensional techniques are crucial for piecing together the molecular puzzle.

¹H-NMR (Proton NMR): This technique identifies the chemical shifts of hydrogen atoms, providing clues about their local electronic environment. For (R,R)-1,2,4-Trihydroxy-16-heptadecene, ¹H-NMR is used to identify the characteristic signals of the terminal alkene protons. uniud.it

2D NMR (COSY, HMQC, HMBC): Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing which hydrogens are adjacent to one another. Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with the carbons they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons. Together, these experiments allow for the unambiguous assignment of every proton and carbon in the molecule's backbone.

In the analysis of (R,R)-1,2,4-Trihydroxy-16-heptadecene, NMR is essential for confirming the 1,2,4-triol arrangement and the long aliphatic chain. Specific diagnostic signals in the ¹H-NMR spectrum confirm the presence of the terminal double bond. uniud.it

| Position | Proton Signal (Chemical Shift, ppm) | Significance |

|---|---|---|

| 16 | ~5.8 | Identifies the internal proton of the terminal alkene (C=CH-). |

| 17 | ~5.0 | Identifies the two terminal protons of the alkene (CH2=C-). |

Chiral molecules have the property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are measured using a polarimeter and reported as the specific rotation ([α]). Enantiomers, which are non-superimposable mirror images, rotate light by an equal magnitude but in opposite directions.

The specific rotation is a characteristic physical property of a chiral compound. For (R,R)-1,2,4-Trihydroxy-16-heptadecene, experimental determination via comparison with a synthetic standard has established a negative optical rotation value. This finding is critical for distinguishing it from its enantiomer, (2S,4S)-1,2,4-Trihydroxy-16-heptadecene, which exhibits a positive value. nih.gov

| Stereoisomer | Specific Rotation ([α]D²⁰) | Conditions |

|---|---|---|

| (2R,4R) | -6.4° | c 1.1, CHCl₃ |

| (2S,4S) | +6.0° | c 1.0, CHCl₃ |

This difference confirms the identity of the natural product and serves as a crucial quality control parameter in synthetic preparations. nih.gov

The most definitive method for confirming the absolute configuration of a natural product is to synthesize all possible stereoisomers and compare their spectroscopic and physical properties to those of the isolated natural compound.

Researchers have successfully executed the de novo asymmetric synthesis of all four stereoisomers of 1,2,4-Trihydroxy-16-heptadecene. researchgate.netnih.gov This complex undertaking involves carefully controlled reactions that build the molecule step-by-step, setting the specific stereochemistry at the C-2 and C-4 positions. Key steps in such syntheses often include Noyori asymmetric reductions and diastereoselective reductions of β-hydroxyketones to establish the required 1,3-diol arrangement. researchgate.netnih.gov

Upon completion of the syntheses, the properties of the natural compound were compared with the four synthetic isomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). This comparison confirmed that the naturally occurring molecule isolated from Persea americana matched the (2R,4R) isomer, thereby unambiguously assigning its absolute configuration. researchgate.net

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes to (R,R)-1,2,4-Trihydroxy-16-heptadecene

The proposed biosynthetic pathways for avocado acetogenins (B1209576), including (R,R)-1,2,4-Trihydroxy-16-heptadecene, suggest that these compounds are derived from fatty acids. Evidence indicates that triacylglycerols (TAGs) may serve as the initial donors of the acetogenin (B2873293) backbones. researchgate.net The biosynthesis is thought to occur in specialized oil-containing cells called idioblasts, which are considered the primary sites for acetogenin synthesis in the avocado mesocarp. researchgate.net

The formation of the characteristic triol structure is hypothesized to involve a series of hydroxylation and desaturation reactions on a C17 fatty acid precursor. While the specific enzymes have not been fully characterized for this particular compound, the presence of various hydroxylated and unsaturated fatty alcohols in avocado suggests the activity of hydroxylases and desaturases. nih.gov

Enzymatic Transformations in Persea americana

The enzymatic machinery in Persea americana plays a crucial role in the formation of (R,R)-1,2,4-Trihydroxy-16-heptadecene. Key enzymes involved in fatty acid metabolism are believed to be central to this process. For instance, extracts from avocado have been shown to inhibit acetyl-CoA carboxylase, a critical enzyme in the biosynthesis of fatty acids. researchgate.net This suggests a close regulatory link between fatty acid synthesis and the production of acetogenins.

Furthermore, the presence of unsaturated bonds in related acetogenins points to the action of desaturase enzymes. researchgate.net It is plausible that specific desaturases and hydroxylases are responsible for introducing the double bond at the C-16 position and the hydroxyl groups at the C-1, C-2, and C-4 positions of the heptadecene chain. The stereospecificity of the hydroxyl groups, resulting in the (R,R) configuration, indicates the involvement of highly specific enzymes in the hydroxylation steps.

Relationship to General Fatty Acid Metabolism

The biosynthesis of (R,R)-1,2,4-Trihydroxy-16-heptadecene is deeply integrated with the general fatty acid metabolism of the avocado fruit. Fatty acids are essential for energy storage and membrane synthesis, and the diversion of these precursors towards acetogenin production highlights a specialized metabolic pathway in Persea americana. The accumulation of oil, primarily in the form of TAGs, during fruit development provides the necessary building blocks for these compounds. nih.gov

The regulation of fatty acid metabolism, including the expression of key genes such as those encoding for acyl carrier proteins (ACP) and ketoacyl-ACP synthases, likely influences the pool of precursors available for acetogenin synthesis. researchgate.net The odd-chain nature of this C17 compound is noteworthy, as most common fatty acids in plants are even-chained. This suggests either the use of an odd-chain fatty acid primer for synthesis or a modification of an even-chain precursor. nih.gov The presence of acetogenins as components of storage and polar lipids further underscores their connection to the broader lipid metabolism of the plant. nih.govfrontiersin.org

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches for (R,R)-1,2,4-Trihydroxy-16-heptadecene

The total synthesis of long-chain aliphatic triols like (R,R)-1,2,4-Trihydroxy-16-heptadecene presents significant challenges, primarily in achieving the correct stereochemistry at multiple chiral centers.

The synthesis of (R,R)-1,2,4-Trihydroxy-16-heptadecene requires exacting control over both regioselectivity (the placement of functional groups) and stereoselectivity (the 3D arrangement of atoms). The molecule possesses two stereocenters at the C2 and C4 positions, meaning four possible stereoisomers exist: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

A key achievement in the study of this compound was the synthesis of all four stereoisomers, which started from (S)-2,2-dimethyl-1,3-dioxolane-4-ethanal. researchgate.net By comparing the synthetic products with the natural compound isolated from avocado, the absolute configuration of the naturally occurring triol was definitively identified as (2R, 4R). researchgate.net This type of stereoselective synthesis is fundamental for unambiguously confirming the structure of natural products and for producing enantiomerically pure material for biological evaluation. nih.govresearchgate.net The construction of such polyhydroxylated motifs often relies on leveraging chiral starting materials or employing asymmetric reactions that favor the formation of one stereoisomer over others. nih.govmdpi.com

The construction of a molecule like (R,R)-1,2,4-Trihydroxy-16-heptadecene involves a multi-step sequence utilizing a range of established reaction methodologies. While specific total syntheses are proprietary or detailed in specialized literature, the general approach involves:

Asymmetric Reduction of Ketones/Aldehydes: A common strategy to set the stereochemistry of a secondary alcohol (like the one at C4) is the asymmetric reduction of a ketone precursor. This is often accomplished using chiral reducing agents or catalysts that selectively add a hydride to one face of the carbonyl group, yielding the desired (R) or (S) alcohol in high enantiomeric excess.

Selective Hydroxylation: The introduction of hydroxyl groups at specific positions can be achieved through various methods. For instance, asymmetric dihydroxylation of a carbon-carbon double bond can install a 1,2-diol with controlled stereochemistry. Protecting group strategies are essential to mask existing hydroxyl groups while others are being introduced or manipulated.

Catalytic Hydrogenation: This reaction is crucial for converting unsaturated bonds (alkynes or alkenes) into saturated ones in a controlled manner. For instance, if a synthetic intermediate contains an internal double bond that is not desired in the final product, it can be removed by catalytic hydrogenation. arkat-usa.org Similarly, alkynes can be selectively reduced to cis-alkenes or fully to alkanes, depending on the catalyst and reaction conditions chosen.

Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives is a powerful tool for probing structure-activity relationships (SAR) and optimizing the properties of a lead compound.

Acetylation is a common chemical modification where an acetyl group (-COCH₃) is added to a hydroxyl group, forming an acetate ester. This derivatization can alter a compound's polarity, solubility, and ability to cross cell membranes. Several acetylated derivatives related to the 1,2,4-trihydroxyheptadecane skeleton have been identified or synthesized. researchgate.net These modifications can also serve as protecting groups during a multi-step synthesis, temporarily masking a reactive hydroxyl group to prevent it from interfering with subsequent reactions.

Table 1: Examples of Acetylated Derivatives of 1,2,4-Trihydroxyheptadecane Analogues

| Compound Name | Base Structure | Reference |

|---|---|---|

| 1-Acetoxy-2,4-dihydroxyheptadec-16-ene | Heptadec-16-ene | researchgate.net |

| 1-Acetoxy-2,4-dihydroxyheptadec-16-yne | Heptadec-16-yne | researchgate.net |

| 4-Acetoxy-1,2-dihydroxyheptadec-16-yne | Heptadec-16-yne | researchgate.net |

Modifying the terminal functional group of the long aliphatic chain provides direct insight into its importance for biological activity. Analogues of (R,R)-1,2,4-Trihydroxy-16-heptadecene have been isolated and studied, particularly those with a terminal alkyne (a triple bond) or a conjugated diene (two alternating double bonds). researchgate.net The synthesis of these analogues involves using different starting materials or applying different terminal reactions in the synthetic sequence. For example, creating the alkyne would involve coupling with a terminal alkyne fragment, while the diene could be formed via elimination or olefination reactions.

Table 2: Analogues of (R,R)-1,2,4-Trihydroxy-16-heptadecene with Modified Unsaturation

| Compound Name | Chemical Formula | Key Feature | Reference |

|---|---|---|---|

| (2R,4R)-1,2,4-Trihydroxyheptadec-16-yne | C₁₇H₃₂O₃ | Terminal Alkyne | researchgate.netnih.govnih.gov |

Derivatives are frequently synthesized to facilitate research. For example, the alkyne analogue, (2R,4R)-1,2,4-Trihydroxyheptadec-16-yne, has been extensively studied for its ability to inhibit dengue virus replication. nih.govnih.govresearchgate.net This research highlights how creating analogues is critical for identifying and optimizing biological activity.

Other derivatives can be designed for specific applications:

Probing Molecular Interactions: By attaching a fluorescent tag or a photo-affinity label, researchers can visualize the compound within cells or identify its direct binding partners.

Improving Pharmacokinetic Properties: Modifications can be made to improve a compound's stability, water solubility, or metabolic profile, which is essential for developing potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Systematically creating a series of related compounds and testing their biological activity allows researchers to determine which parts of the molecule are essential for its function. The comparison between the alkene, alkyne, and diene analogues is a primary example of an SAR study. researchgate.netnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R,R)-1,2,4-Trihydroxy-16-heptadecene |

| (2R,4R)-1,2,4-Trihydroxyheptadec-16-ene |

| (S)-2,2-dimethyl-1,3-dioxolane-4-ethanal |

| 1-Acetoxy-2,4-dihydroxyheptadec-16-ene |

| 1-Acetoxy-2,4-dihydroxyheptadec-16-yne |

| 4-Acetoxy-1,2-dihydroxyheptadec-16-yne |

| 1,4R-Diacetoxy-2R-hydroxyheptadeca-16-ene |

| (2R,4R)-1,2,4-Trihydroxyheptadec-16-yne |

Mechanistic Research on Biological Activities

Antioxidant Mechanisms of Action

While persin (B1231206) is hypothesized to influence oxidative processes, direct research into its specific antioxidant mechanisms is still emerging. usda.gov The antioxidant properties are more broadly attributed to extracts of avocado, which contain a complex mixture of compounds, including persin. usda.gov The primary mechanisms by which chemical compounds combat oxidative stress involve direct neutralization of free radicals and the modulation of the body's endogenous antioxidant enzyme systems. medicalnewstoday.com

Free Radical Scavenging Pathways

Free radical scavenging is a primary antioxidant defense mechanism where antioxidant compounds donate a hydrogen atom or an electron to a highly reactive free radical, thereby neutralizing it and preventing it from causing cellular damage to lipids, proteins, and DNA. medicalnewstoday.comnih.govnih.gov This process can occur through pathways like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov Phenolic compounds and flavonoids, for instance, are well-known for their ability to scavenge free radicals due to their chemical structure. nih.gov

While avocado extracts have demonstrated free radical scavenging capabilities in various assays, specific studies detailing the direct free radical scavenging pathways of isolated (R,R)-1,2,4-Trihydroxy-16-heptadecene are limited. mdpi.com The antioxidant activity of avocado is often attributed to its rich profile of phenolics and other compounds that can effectively trap damaging radicals such as peroxyl radicals. researchgate.net

Enzyme Modulation in Oxidative Stress Response

A crucial aspect of cellular defense against oxidative stress is the upregulation of endogenous antioxidant enzymes. medicalnewstoday.com This response is largely regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. frontiersin.org These genes encode for key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). mdpi.comnih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more dangerous radicals. researchgate.netresearchgate.net

Glutathione Peroxidase (GPx): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using glutathione as a reductant. researchgate.netresearchgate.net

Currently, direct evidence demonstrating the modulation of these specific enzymes or the Nrf2 pathway by purified (R,R)-1,2,4-Trihydroxy-16-heptadecene has not been extensively reported in the scientific literature. Research has hypothesized that persin exposure may stimulate oxidative and inflammatory processes, indicating a complex role that requires further investigation to be fully understood. usda.gov

Anti-inflammatory Mechanistic Insights

Inflammation is a complex biological response involving immune cells and the release of various signaling molecules. frontiersin.org Studies on avocado seed extracts, which are a primary source of persin, have provided insights into potential anti-inflammatory mechanisms.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines are key mediators that drive the inflammatory response. frontiersin.org Major cytokines involved in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). frontiersin.orgwikipedia.org These molecules are primarily produced by activated macrophages and other immune cells. mdpi.com

Research on a colored avocado seed extract (CASE) has shown that it can significantly reduce the production of these key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net The reduction in cytokine production suggests an ability to interfere with the signaling pathways that lead to their expression, such as the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net The study indicated that the extract's effects on cytokine expression might be linked to its inhibition of NF-κB nuclear translocation. researchgate.net

Table 1: Effect of Colored Avocado Seed Extract (CASE) on Pro-inflammatory Cytokine Production

| Cytokine | Effect of CASE Treatment | Underlying Mechanism Implication |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced production in LPS-stimulated macrophages | Inhibition of NF-κB signaling pathway |

| Interleukin-6 (IL-6) | Reduced production in LPS-stimulated macrophages | Inhibition of NF-κB signaling pathway |

| Interleukin-1β (IL-1β) | Reduced production in LPS-stimulated macrophages | Inhibition of NF-κB signaling pathway |

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase, Nitric Oxide Synthase)

Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) are critical enzymes in the inflammatory cascade. The COX-2 isoform is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. bmj.comnih.gov Inducible Nitric Oxide Synthase (iNOS) produces large amounts of nitric oxide (NO), a signaling molecule that plays a complex role in inflammation. nih.govnih.gov

Studies with colored avocado seed extract (CASE) demonstrated a dose-dependent reduction in nitric oxide production. researchgate.net This effect was associated with a decrease in the protein expression of iNOS. researchgate.net Furthermore, while the extract significantly reduced the production of Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, it did not appear to alter the protein expression of COX-2 itself. researchgate.net This suggests that the inhibitory action may occur at the level of enzyme activity rather than its synthesis.

Table 2: Effect of Colored Avocado Seed Extract (CASE) on Inflammatory Enzymes

| Enzyme / Product | Observed Effect of CASE | Reference |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein expression | researchgate.net |

| Nitric Oxide (NO) | Reduced production | researchgate.net |

| Cyclooxygenase-2 (COX-2) | No change in protein expression | researchgate.net |

| Prostaglandin E2 (PGE2) | Reduced production | researchgate.net |

Antimicrobial Activity Mechanisms

Avocado acetogenins (B1209576), the class of compounds to which (R,R)-1,2,4-Trihydroxy-16-heptadecene belongs, have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. tandfonline.comresearchgate.net This activity is also effective against spore-forming bacteria like Clostridium sporogenes. researchgate.netoup.com

The primary proposed mechanism of action relates to the structural similarity between these long-chain fatty acid derivatives and the lipids found in bacterial cell membranes. nih.gov It is hypothesized that acetogenins can penetrate and physically disrupt the bacterial cell membrane. researchgate.net This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell lysis and death. nih.gov This bactericidal effect has been observed in studies against pathogens such as Listeria monocytogenes. nih.gov

Several structural features of acetogenins appear to be important for their bioactivity. The presence of an acetyl group and multiple unsaturations in the aliphatic chain are common features of the most potent antimicrobial acetogenins. nih.gov Some molecules, like Persenone A and C, also possess a trans-enone group which contributes to their activity. tandfonline.comnih.gov The antimicrobial efficacy of avocado seed extracts has been shown to be comparable to commercial antimicrobials in some studies. nih.gov

Bactericidal and Antifungal Mechanisms

The antimicrobial action of avocado acetogenins is multifaceted, exhibiting both bactericidal and fungistatic or fungicidal effects depending on the target organism. Against bacteria, particularly Gram-positive species, these compounds demonstrate a definitive bactericidal mechanism. nih.gov Studies on Listeria monocytogenes have shown that acetogenin-rich extracts can completely inhibit bacterial growth, leading to cell death rather than mere growth inhibition. tandfonline.com This bactericidal effect is attributed to the disruption of fundamental cellular processes essential for bacterial survival. nih.gov

In the context of antifungal activity, research on the phytopathogenic fungus Botrytis cinerea suggests that avocado acetogenins can act as a fungistatic agent. upm.edu.my The mechanism involves interference with the cytoplasmic membrane and its associated metabolic processes, which arrests the growth and proliferation of the fungus without necessarily causing immediate cell lysis. upm.edu.my However, other studies suggest a fungicidal outcome is possible. The inhibition of dehydrogenases involved in fatty acid oxidation has been proposed as a potential mechanism, leading to the accumulation of toxic intermediates and disruption of the fungal cell's energy metabolism. upm.edu.my

Interactions with Pathogen Cellular Components

The primary site of action for avocado acetogenins appears to be the cellular membrane of pathogens. upm.edu.myresearchgate.net Due to their structural similarity to fatty acids, it is hypothesized that these molecules can intercalate into the lipid bilayer of bacterial and fungal cell membranes. researchgate.net This insertion is thought to physically disrupt the membrane's structure and functionality. tandfonline.com

For bacteria such as Clostridium sporogenes, it has been noted that specific structural features of certain acetogenins, like a trans-enone group, enhance their antimicrobial activity against endospores. tandfonline.com This suggests a specific interaction with components of the spore or vegetative cell that is crucial for their viability. While the exact molecular targets on the cell surface or within the membrane are not fully elucidated, the evidence points towards a direct physical interaction with the cell envelope as the initiating step of their antimicrobial action.

Cellular and Molecular Target Interactions

The lipophilic nature of (R,R)-1,2,4-Trihydroxy-16-heptadecene and related acetogenins facilitates their interaction with cellular membranes, leading to significant alterations in their physical properties and functions. These interactions are central to their biological effects.

Membrane Interaction and Permeability Alteration

A key aspect of the bactericidal mechanism of avocado acetogenins is their ability to alter membrane permeability. nih.govtandfonline.com Research utilizing flow cytometry on Listeria monocytogenes treated with acetogenin (B2873293) extracts has demonstrated a significant increase in membrane permeability, which contributes to a lytic effect on the bacterial cells. nih.govtandfonline.com This disruption of the membrane's integrity leads to the uncontrolled passage of ions and small molecules, loss of the proton motive force, and ultimately, cell death. tandfonline.com

The proposed mechanism for this membrane disruption is the insertion of the long aliphatic chains of the acetogenins into the phospholipid bilayer. researchgate.net The presence of double bonds in their structure can create kinks, which may increase the fluidity of the membrane and lead to generalized disorganization and eventual disintegration of the cell. tandfonline.com

The following table summarizes the observed effects of avocado acetogenins on microbial membrane integrity:

| Pathogen Species | Observed Effect | Method of Detection | Reference |

| Listeria monocytogenes | Increased membrane permeability, lytic effects | Flow Cytometry | nih.govtandfonline.com |

| Botrytis cinerea | Alteration of cytoplasmic membrane metabolic processes | Mycelial Growth Inhibition Assays | upm.edu.my |

Enzyme and Receptor Binding Studies

While much of the research points to membrane disruption as the primary mechanism, there is also evidence to suggest that avocado acetogenins can interact with specific enzymes. In fungi, it has been suggested that these compounds can inhibit dehydrogenases that are critical for fatty acid oxidation. upm.edu.my This inhibition would disrupt energy metabolism and could lead to the buildup of toxic metabolic byproducts.

In the context of non-microbial targets, related avocado toxins like persin have been shown to act as microtubule-stabilizing agents by binding to tubulin. This mechanism is primarily studied in the context of cancer cells. While tubulin is a eukaryotic-specific protein, this finding highlights the potential for acetogenins to bind to specific protein targets. However, detailed studies on specific enzyme or receptor binding in bacteria and fungi for (R,R)-1,2,4-Trihydroxy-16-heptadecene are not extensively documented in the available scientific literature.

The table below outlines the antimicrobial activity of an avocado seed extract rich in acetogenins (Avosafe®) against various Gram-positive bacteria, indicating its potent bactericidal potential.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (ppm) | Minimum Bactericidal Concentration (MBC) (ppm) |

| Alicyclobacillus acidocaldarius | 3.9 | 7.8 |

| Listeria monocytogenes | 15.6 | 15.6 |

| Clostridium sporogenes | 7.8 | 7.8 |

Data sourced from studies on Avosafe®, an acetogenin-rich extract. tandfonline.com

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Purification Methodologies

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional HPLC. neliti.com This is achieved by using columns packed with sub-2 µm particles, which requires a specialized system capable of handling the resulting high back-pressures. neliti.com For a polar molecule like (R,R)-1,2,4-Trihydroxy-16-heptadecene, reversed-phase UPLC is a highly effective analytical tool.

Detailed research on analogous compounds, such as trihydroxyoctadecenoic acids (TriHOMEs), demonstrates a robust methodology applicable to this analysis. metabolomics.se The separation is typically achieved on a reversed-phase column, such as a C18 column, which is well-suited for retaining and separating long-chain aliphatic compounds. researchgate.net The mobile phase often consists of a gradient of an aqueous solvent (like water with a small percentage of acid, e.g., 0.1% acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). metabolomics.seresearchgate.net This setup allows for the efficient elution and sharp peak shapes necessary for accurate quantification and identification, often in conjunction with mass spectrometry (MS/MS). metabolomics.se

Table 1: Representative UPLC Conditions for Analysis of Long-Chain Triols

| Parameter | Value/Description | Source(s) |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 150 mm, 1.7 µm particle size) | researchgate.net |

| Mobile Phase A | 0.1% Acetic Acid in Water | metabolomics.se |

| Mobile Phase B | Acetonitrile/Methanol mixture | metabolomics.se |

| Flow Rate | ~0.3 mL/min | metabolomics.se |

| Column Temperature | 40°C | metabolomics.se |

| Detection | Mass Spectrometry (MS/MS) | metabolomics.seresearchgate.net |

This UPLC-based approach provides the high resolution needed to separate complex mixtures and serves as the foundation for developing preparative-scale purification methods. nih.gov

Advanced Preparative Chromatography

The isolation of pure (R,R)-1,2,4-Trihydroxy-16-heptadecene from a synthetic reaction mixture or a natural extract requires an efficient preparative chromatography strategy. Modern approaches focus on a seamless transfer from an analytical method, like UPLC, to a semi-preparative or preparative scale. nih.gov This ensures that the selectivity achieved at the analytical level is maintained during purification, allowing for the targeted isolation of the desired compound. nih.gov

High-resolution preparative chromatography can be performed using columns with optimized stationary phases. For compounds like (R,R)-1,2,4-Trihydroxy-16-heptadecene, both normal-phase and reversed-phase chromatography can be effective. For instance, a preparative normal-phase HPLC method using a silica-based column (e.g., Nucleosil 50-7) with a non-polar solvent system like hexane (B92381) and a polar modifier like isopropanol (B130326) has been used to separate similar polyhydroxylated fatty acid derivatives. metabolomics.se

To enhance the efficiency and resolution of preparative separations, advanced sample loading techniques are employed. One such method is dry-load injection, where the sample is pre-adsorbed onto a solid support (like silica (B1680970) gel) before being loaded onto the column. nih.gov This technique prevents the peak distortion and broadening that can occur with large-volume liquid injections, resulting in narrower, more symmetrical peaks and improved separation of components. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of bonds within the molecule, with different functional groups absorbing infrared radiation at characteristic frequencies (wavenumbers). pressbooks.publibretexts.org

For (R,R)-1,2,4-Trihydroxy-16-heptadecene, the IR spectrum would be dominated by features corresponding to its hydroxyl, alkene, and alkane moieties. The presence of three hydroxyl groups would give rise to a very strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. core.ac.uk

The terminal double bond at the C-16 position provides several distinct signals. A weak absorption between 3020-3100 cm⁻¹ would indicate the vinylic =C-H stretch. libretexts.org The C=C double bond stretch itself typically appears in the 1640-1680 cm⁻¹ region. pressbooks.pub Furthermore, strong out-of-plane (=C-H) bending vibrations characteristic of a monosubstituted alkene would be expected around 910 and 990 cm⁻¹. libretexts.org

The long aliphatic chain would be identified by strong C-H stretching absorptions from 2850 to 2960 cm⁻¹. libretexts.org Finally, the C-O stretching vibrations of the alcohol groups would produce strong bands in the fingerprint region, typically between 1000 and 1260 cm⁻¹. libretexts.org

Table 2: Predicted IR Absorption Bands for (R,R)-1,2,4-Trihydroxy-16-heptadecene

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Intensity | Source(s) |

| 3200 - 3600 | Alcohol | O-H Stretch | Strong, Broad | core.ac.uk |

| 3020 - 3100 | Alkene | =C-H Stretch | Weak to Medium | libretexts.org |

| 2850 - 2960 | Alkane | C-H Stretch | Strong | libretexts.org |

| 1640 - 1680 | Alkene | C=C Stretch | Medium | pressbooks.pub |

| 1000 - 1260 | Alcohol | C-O Stretch | Strong | libretexts.org |

| 910 and 990 | Alkene | =C-H Bend (out-of-plane) | Strong | libretexts.org |

Collectively, these advanced analytical and spectroscopic techniques provide a comprehensive framework for the detailed characterization of (R,R)-1,2,4-Trihydroxy-16-heptadecene.

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathways

Currently, the complete biosynthetic pathway for (R,R)-1,2,4-Trihydroxy-16-heptadecene in Persea americana has not been fully elucidated. Understanding how the plant synthesizes this unique C17 lipid alcohol is a crucial first step for several reasons. It could enable the biotechnological production of the compound in microbial or plant-based systems, providing a sustainable and scalable source. Furthermore, knowledge of its biosynthesis can offer insights into its physiological role within the avocado plant.

Future research should focus on identifying the specific enzymes and genetic pathways responsible for its formation. Plant lipid biosynthesis generally involves the coordinated action of multiple pathways across different subcellular compartments, starting from acetyl-CoA and malonyl-ACP in the plastids to form fatty acid chains. nih.govfrontiersin.org The generation of unsaturated fatty acids is coupled to the synthesis of membrane glycerolipids in both the plastids and the endoplasmic reticulum. frontiersin.org

Key research approaches should include:

Transcriptomics and Genomics: Sequencing the genome and analyzing the transcriptome of Persea americana at different developmental stages can help identify candidate genes encoding for fatty acid synthases, desaturases, hydroxylases, and other modifying enzymes that may be involved.

Metabolic Tracing: Using isotopically labeled precursors, such as [14C]-acetate or [14C]-glycerol, in avocado tissues can help trace the flow of intermediates through lipid metabolism, revealing the key steps leading to the synthesis of (R,R)-1,2,4-Trihydroxy-16-heptadecene. usm.edu

Enzyme Characterization: Once candidate genes are identified, the corresponding enzymes can be expressed in heterologous systems (e.g., yeast or E. coli) and characterized in vitro to confirm their specific roles in the biosynthetic pathway. nih.gov

Development of Novel Synthetic Methodologies

A reliable and efficient chemical synthesis is paramount for advancing the study of (R,R)-1,2,4-Trihydroxy-16-heptadecene. A total synthesis would not only confirm the compound's structure but also provide access to larger quantities of pure material for extensive biological testing. Moreover, synthetic methodologies would enable the creation of analogues and derivatives, which are essential for structure-activity relationship (SAR) studies and the development of probes for identifying molecular targets.

The structure of (R,R)-1,2,4-Trihydroxy-16-heptadecene features two stereocenters at the C2 and C4 positions, making asymmetric synthesis a key challenge. semanticscholar.orgresearchgate.net Recent advancements in the asymmetric synthesis of polyols and natural products provide a strong foundation for tackling this challenge. acs.orgrsc.orgmdpi.com

Potential synthetic strategies could involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to set the stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as asymmetric dihydroxylation or aldol reactions.

The development of a robust synthetic route would be a significant milestone, facilitating deeper investigation into the compound's therapeutic potential.

In-depth Exploration of Molecular Targets and Signaling Pathways

Identifying the specific molecular targets of (R,R)-1,2,4-Trihydroxy-16-heptadecene is essential to understanding its mechanism of action. While the direct targets of this compound are unknown, studies on other aliphatic acetogenins (B1209576) from avocado provide valuable clues. For instance, two related compounds, (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate and (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate, have been shown to inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway. nih.govelsevierpure.com Specifically, one compound was found to prevent the activation of the Epidermal Growth Factor Receptor (EGFR), while both inhibited the phosphorylation of c-RAF and ERK1/2. nih.govelsevierpure.com

| Compound | Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate | EGFR | Prevents EGF-induced activation (phosphorylation at Tyr1173) | nih.gov |

| (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate | c-RAF / ERK1/2 | Inhibits phosphorylation (Ser338 for c-RAF; Thr202/Tyr204 for ERK1/2) | nih.govelsevierpure.com |

| (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate | c-RAF / ERK1/2 | Inhibits phosphorylation (Ser338 for c-RAF; Thr202/Tyr204 for ERK1/2) | nih.govelsevierpure.com |

| Deacetylated Acetogenins | Fatty Acid Oxidation | Inhibition of FA oxidation, leading to decreased cancer cell growth | frontiersin.orgnih.gov |

Future research should employ a multi-pronged approach to identify the targets of (R,R)-1,2,4-Trihydroxy-16-heptadecene:

Molecular Docking: In silico studies can predict the binding affinity of the compound to a library of known protein targets, helping to prioritize candidates for experimental validation. uns.ac.idresearchgate.netiiardjournals.org

Affinity Chromatography and Mass Spectrometry: A synthetic version of the compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Kinase and Enzyme Screening: The compound can be screened against panels of kinases and other enzymes to identify direct inhibitory activity.

Once a target is identified, further studies will be needed to validate the interaction and elucidate its impact on downstream signaling pathways.

Advanced In Vitro Model Systems for Mechanistic Studies

To accurately study the biological effects of (R,R)-1,2,4-Trihydroxy-16-heptadecene and its mechanism of action, advanced in vitro models that better recapitulate human physiology are needed. While traditional 2D cell cultures are useful for initial screening, they often fail to predict in vivo responses. nih.gov

The development and use of more complex, three-dimensional (3D) culture systems will be crucial. nih.gov Organ-on-a-chip (OOC) technology, which uses microfluidic devices to create miniaturized, functional units of human organs, offers a particularly promising platform. mdpi.comcreative-biolabs.comresearchgate.net These systems can model the complex cellular architecture, tissue-tissue interfaces, and mechanical cues of native organs. emulatebio.com

Future applications of advanced models could include:

Tumor-on-a-Chip Models: To study the compound's effect on cancer cell proliferation, invasion, and metastasis in a microenvironment that includes other cell types like fibroblasts and endothelial cells.

Liver-on-a-Chip Models: To assess the compound's metabolism and potential hepatotoxicity, a common reason for drug failure in preclinical trials. nih.gov

Multi-Organ Chips: To investigate the systemic effects of the compound and potential interactions between different organs. creative-biolabs.com

These advanced models will provide more physiologically relevant data on the efficacy and safety of (R,R)-1,2,4-Trihydroxy-16-heptadecene, helping to bridge the gap between preclinical studies and clinical trials.

Potential for Bio-inspired Chemical Research

The unique structure of (R,R)-1,2,4-Trihydroxy-16-heptadecene can serve as an inspiration for the design and synthesis of novel chemical entities. Bio-inspired or biomimetic synthesis aims to mimic nature's strategies for creating complex molecules. acs.orgresearchgate.neted.ac.uk This approach can lead to highly efficient and stereoselective synthetic routes.

Furthermore, the compound's structure can be used as a scaffold for creating libraries of new molecules with potentially improved therapeutic properties. By systematically modifying different parts of the molecule—such as the length of the aliphatic chain, the position and stereochemistry of the hydroxyl groups, and the terminal alkene—researchers can explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. This "conformational profiling" strategy has been successfully used for other natural fatty acids to develop potent and selective ligands for various receptors. nih.gov This approach of learning from nature to create better molecules holds significant promise for translating the discovery of (R,R)-1,2,4-Trihydroxy-16-heptadecene into new therapeutic agents. acs.org

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (R,R)-1,2,4-Trihydroxy-16-heptadecene be experimentally verified?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations. Compare results with computational models (e.g., density functional theory) to confirm the (R,R) stereochemistry. X-ray crystallography may also resolve absolute configuration if suitable crystals are obtained .

- Key Data : The InChI string (1S/C17H34O3/c1-2-.../t16-,17-/m1/s1) provides stereochemical descriptors for validation .

Q. What are the recommended storage conditions to prevent degradation of (R,R)-1,2,4-Trihydroxy-16-heptadecene in laboratory settings?

- Methodology : Store under inert gas (e.g., argon) at −20°C in amber vials to minimize oxidation and photodegradation. Regular stability assays (e.g., HPLC purity checks) should be performed every 3–6 months .

- Safety Note : Degraded products may exhibit altered bioactivity; always validate compound integrity before use .

Q. How can researchers confirm the molecular formula (CHO) and molecular weight (286.45 g/mol) of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) in positive ion mode provides exact mass measurements (e.g., m/z 287.2584 for [M+H]). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How should experimental protocols be designed to investigate the biological activity of (R,R)-1,2,4-Trihydroxy-16-heptadecene in plant or microbial systems?

- Methodology :

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish IC or EC values.

- Controls : Include avocadene analogs (e.g., (S,S)-enantiomer) to assess stereospecific effects .

- Data Validation : Employ blinded analysis and triplicate replicates to minimize bias .

Q. What strategies resolve contradictions in reported bioactivity data for (R,R)-1,2,4-Trihydroxy-16-heptadecene across studies?

- Methodology :

- Meta-Analysis : Compare experimental conditions (e.g., solvent systems, cell lines) to identify confounding variables.

- Reproducibility Tests : Replicate key studies using standardized protocols (e.g., OECD guidelines) .

- Example Table :

| Study | Bioactivity (IC) | Solvent | Cell Line |

|---|---|---|---|

| A | 15 µM | DMSO | HeLa |

| B | 42 µM | Ethanol | MCF-7 |

Q. How can researchers ensure reproducibility in synthesizing (R,R)-1,2,4-Trihydroxy-16-heptadecene?

- Methodology :

- Stepwise Documentation : Record reaction parameters (temperature, catalyst loading, solvent purity) in appendices .

- Quality Control : Use chiral HPLC to verify enantiomeric excess (>98%) and -NMR for structural confirmation .

- Troubleshooting : Inconsistent yields may arise from moisture-sensitive intermediates; employ anhydrous conditions .

Q. What advanced spectroscopic techniques are critical for analyzing degradation byproducts of this compound?

- Methodology :

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- IR Spectroscopy : Detect oxidative modifications (e.g., carbonyl formation) .

Methodological Best Practices

- Ethical and Safety Compliance : Adopt PPE (gloves, goggles) and fume hoods for handling, per TCI America guidelines .

- Data Integrity : Archive raw spectra, chromatograms, and computational outputs in appendices for peer review .

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor-supplied data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.